

1-Phenylimidazolidin-2-one CAS number lookup

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Compound of Interest

Compound Name: 1-Phenylimidazolidin-2-one

Cat. No.: B157022

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Technical Guide: 1-Phenylimidazolidin-2-one

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of **1-Phenylimidazolidin-2-one**, including its chemical properties, synthesis protocols, and relevant biological context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for **1-Phenylimidazolidin-2-one**.^[1]

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
IUPAC Name	1-phenylimidazolidin-2-one
InChI	InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKey	QKKGTRSHKSWYAK-UHFFFAOYSA-N
SMILES	<chem>C1CN(C(=O)N1)C2=CC=CC=C2</chem>
GHS Hazard Statement	H319: Causes serious eye irritation

Spectral Information

Detailed spectral data, including ^{13}C NMR, GC-MS, UV-VIS, and FTIR spectra, are available through public databases such as PubChem and SpectraBase.[1][2] The FTIR spectrum is typically acquired using a KBr wafer technique.[1]

Experimental Protocols

The synthesis of **1-Phenylimidazolidin-2-one** can be achieved through a two-step process involving the formation of an intermediate urea derivative followed by intramolecular cyclization.[3]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

- Dissolve aniline in diethyl ether.
- Add 2-chloroethyl isocyanate to the solution.
- Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.
- Isolate the product, which serves as the precursor for the subsequent cyclization step.

Step 2: Intramolecular Cyclization to **1-Phenylimidazolidin-2-one**

- Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).
- Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.
- The reaction yields **1-phenylimidazolidin-2-one** quantitatively.[3]

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed, including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular hydroamidation of propargylic ureas.[4][5][6]

Biological Activity and Mechanism of Action

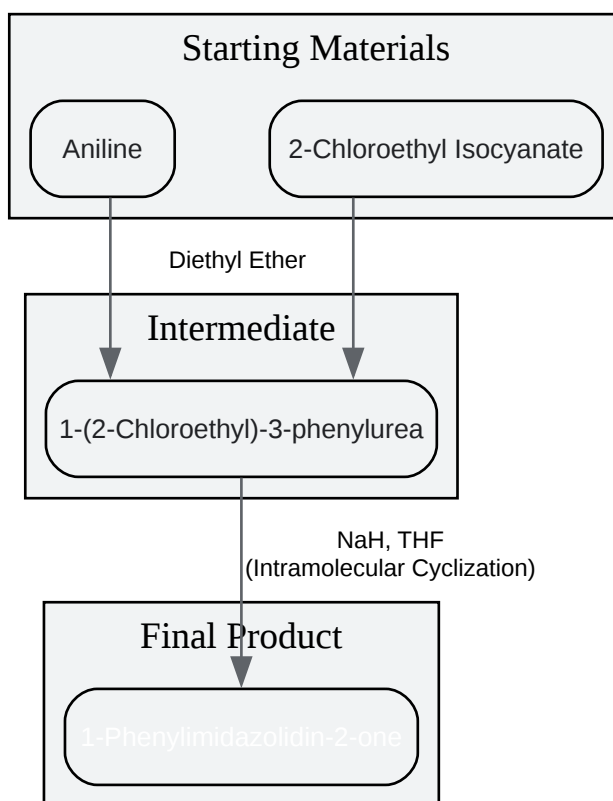
While **1-Phenylimidazolidin-2-one** itself is primarily a chemical intermediate, its core structure is found in compounds with significant biological activity. Derivatives of this scaffold, such as

phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.[8]

Visualizations

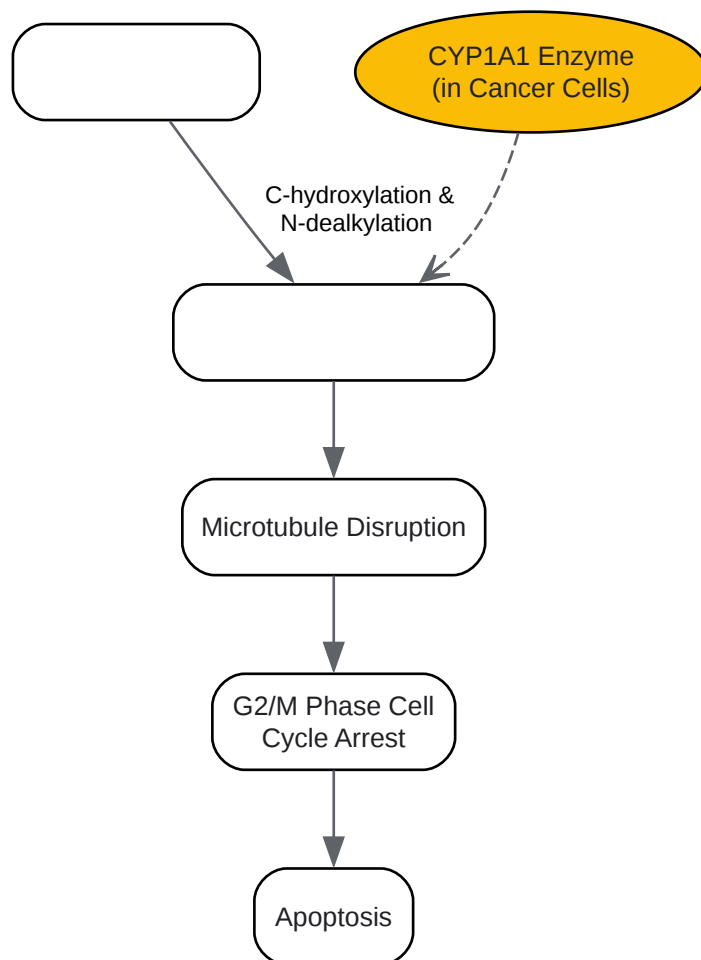
Synthesis Workflow of 1-Phenylimidazolidin-2-one



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Caption: Synthesis workflow for **1-Phenylimidazolidin-2-one**.

Proposed Bioactivation Pathway of a Phenylimidazolidinone-Based Prodrug



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Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

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